molecular formula C10H15FN4 B12981947 N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine

N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine

Cat. No.: B12981947
M. Wt: 210.25 g/mol
InChI Key: KMRNHZZFRSMKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H15FN4 It is characterized by the presence of a fluorine atom on the piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine typically involves the reaction of 3-fluoropiperidine with pyrimidin-2-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((3-hydroxypiperidin-4-yl)methyl)pyrimidin-2-amine, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Chloropiperidin-4-yl)methyl)pyrimidin-2-amine
  • N-((3-Bromopiperidin-4-yl)methyl)pyrimidin-2-amine
  • N-((3-Methylpiperidin-4-yl)methyl)pyrimidin-2-amine

Uniqueness

N-((3-Fluoropiperidin-4-yl)methyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-[(3-fluoropiperidin-4-yl)methyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c11-9-7-12-5-2-8(9)6-15-10-13-3-1-4-14-10/h1,3-4,8-9,12H,2,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNHZZFRSMKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CNC2=NC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.